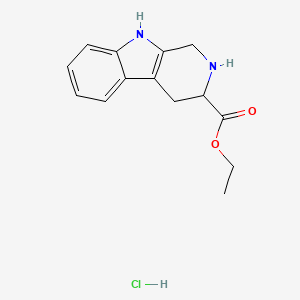
2-(Trifluoromethyl)benzaldehyde oxime
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzaldehyde is given by the formula C8H5F3O . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
2-(Trifluoromethyl)benzaldehyde has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzaldehyde is a clear colorless to slightly yellow liquid . It has a molecular weight of 174.1199 and a density of 1.32 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
- Transition-Metal Catalysis : Transition-metal triflates have been used to catalyze the formation of oxime ketals of tetrahydrofuran through C–H functionalization, involving reactions with benzaldoximes (Shafi, 2015).
- Oxidation Processes : Efficient aerobic oxidation of oximes to carbonyl compounds has been facilitated by metalloporphyrins with benzaldehyde as an oxygen acceptor (Zhou, Yuan, & Ji, 2010).
- Electrocatalytic Oxidation : Electrochemical methods have been employed for the oxidation of benzaldehyde oxime using potassium perchlorate in biphasic mediums, optimizing yields of benzaldehyde (Joy, Balaganesh, & Selvaraj, 2017).
Pharmaceutical and Agrochemical Applications
- Thermal Hazards and Safety : Studies have identified the thermal hazards associated with benzaldehyde oxime, an important intermediate in pharmaceutical and agrochemical production, emphasizing the necessity of proper temperature control during production and storage (Deng, Yao, Chen, Wang, & Chen, 2017).
- Design and Synthesis for Acaricidal Activity : Research has focused on designing and synthesizing novel oxime derivatives, including 2-(trifluoromethyl)benzaldehyde oxime, for acaricidal activities against spider mites, highlighting potential applications in pest control (Li et al., 2014).
Material Science and Synthesis
- Synthesis of Benzaldehyde Oxime : Various methodologies have been developed for the synthesis of benzaldehyde oxime, including catalysis by Iron(III) Chloride, which offers high yields and efficiency (Zhang Hong-ping, 2012).
- Copper-Catalyzed Synthesis : The copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes allows direct access to structurally diverse trifluoromethylated naphthoquinones, showcasing advanced synthetic techniques (Zhang, Guo, Ye, Liu, & Zhu, 2017).
Safety and Hazard Analysis
- Safety and Relief Considerations : The safety relief parameters for benzaldehyde oxime have been studied, emphasizing the high risks of combustion and explosion during thermal decomposition, crucial for handling and storage in industrial settings (Deng et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Eigenschaften
IUPAC Name |
(NE)-N-[[2-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZLIAANNYDSOB-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425940 | |
| Record name | 2-(trifluoromethyl)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzaldehyde oxime | |
CAS RN |
74467-00-8 | |
| Record name | 2-(trifluoromethyl)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


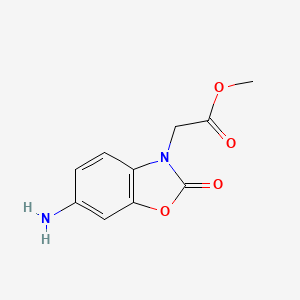
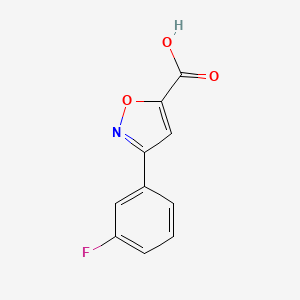
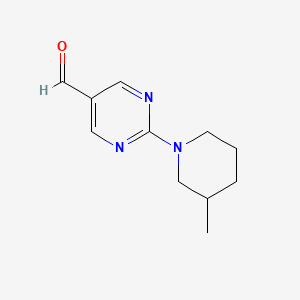
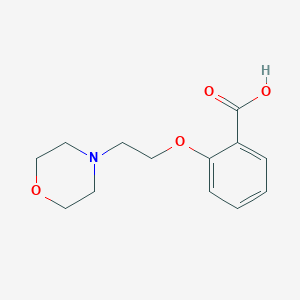
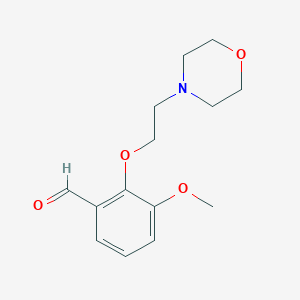
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)
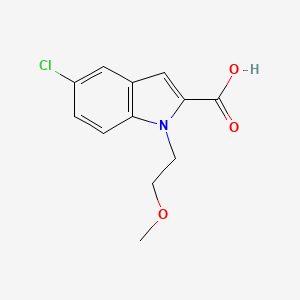
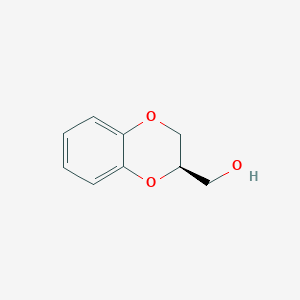
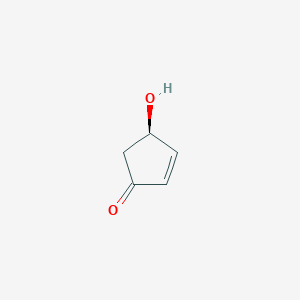
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)

